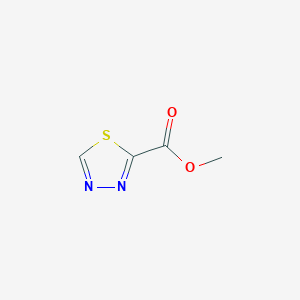

Methyl 1,3,4-thiadiazole-2-carboxylate

Description

Overview of 1,3,4-Thiadiazole (B1197879) Derivatives in Heterocyclic Chemistry

1,3,4-Thiadiazole is an aromatic, five-membered heterocyclic compound with the molecular formula C₂H₂N₂S. researchgate.net This nucleus is a constituent of many compounds that exhibit a wide spectrum of pharmacological activities. researchgate.net The high aromaticity of the ring system confers significant in vivo stability, while its mesoionic nature allows it to cross cellular membranes and bind effectively to biological targets. nih.gov

Derivatives of 1,3,4-thiadiazole are recognized for their diverse and potent biological effects, which have established them as pharmacologically significant scaffolds in medicinal chemistry. nih.gov The thiadiazole ring is considered a bioisostere of pyrimidine, a core structure in nucleic bases, which may explain its ability to interfere with processes like DNA replication. nih.gov The broad range of activities associated with this scaffold is a primary driver for its continued investigation.

| Biological Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial and fungal strains. | hilarispublisher.comrsc.org |

| Anticancer | Shows cytotoxic properties against various human cancer cell lines. | nih.govnih.gov |

| Anti-inflammatory | Exhibits anti-inflammatory effects in various experimental models. | nih.govresearchgate.net |

| Anticonvulsant | Demonstrates potential in managing seizures. | nih.gov |

| Antitubercular | Active against mycobacterial strains. | nih.gov |

| Carbonic Anhydrase Inhibition | Acts as an inhibitor of carbonic anhydrase enzymes. | rsc.org |

Historical Context and Evolution of Research on 1,3,4-Thiadiazole Scaffolds

The chemistry of thiadiazoles has a rich history, with the first description of the ring system dating back to the late 19th century. Early research focused on the fundamental synthesis and characterization of these novel heterocycles. mdpi.com In the early days of pharmaceutical chemistry, 1,3,4-thiadiazole derivatives were incorporated into antibacterial sulfonamides. nih.gov

Over the decades, research has evolved dramatically. The initial synthetic explorations have given way to extensive programs in medicinal chemistry aimed at leveraging the thiadiazole core to develop new drugs. mdpi.com The discovery of its broad biological activity has led to an intense investigation of thousands of its derivatives. nih.govresearchgate.net Modern research often involves coupling the 1,3,4-thiadiazole moiety with other bioactive molecules to create hybrid compounds with enhanced or novel therapeutic properties. mdpi.com This progression highlights the enduring importance of the 1,3,4-thiadiazole scaffold, from its early use in established drug classes to its current role as a versatile platform for drug discovery. dntb.gov.ua

Significance of the Carboxylate Moiety in 1,3,4-Thiadiazole Chemistry

The carboxylate moiety, particularly in its methyl ester form (methyl carboxylate), represents a crucial functional group in the chemistry of 1,3,4-thiadiazole derivatives. This group serves as a versatile chemical handle, allowing for the straightforward synthesis of a wide array of other functional derivatives. Its presence on the thiadiazole ring provides a key reaction site for chemical elaboration.

One of the most common and significant transformations of the methyl carboxylate group is its conversion into a carbohydrazide. This is typically achieved through a reaction with hydrazine (B178648) hydrate. google.com The resulting 1,3,4-thiadiazole-2-carbohydrazide (B2662192) is a valuable intermediate in its own right, readily reacting with aldehydes, ketones, and other electrophiles to form hydrazide-hydrazones and other complex heterocyclic systems. nih.govmdpi.com This synthetic versatility is paramount in drug discovery, as it enables the creation of large libraries of related compounds. By systematically modifying the carboxylate group, researchers can fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to optimize its interaction with a specific biological target and improve its drug-like characteristics. mdpi.com Thus, the carboxylate moiety is not just a simple substituent but a strategic tool for exploring the structure-activity relationships (SAR) of the 1,3,4-thiadiazole scaffold. smolecule.com

Scope and Objectives of Academic Inquiry into Methyl 1,3,4-Thiadiazole-2-carboxylate

Academic and industrial research into this compound is driven by its potential as a key starting material for the synthesis of novel, biologically active compounds. The primary objectives of this inquiry are multifaceted and centered on leveraging the compound's chemical reactivity for therapeutic benefit.

Key Research Objectives:

Synthesis of Novel Derivatives: The foremost objective is to use this compound as a precursor to synthesize new series of compounds. This involves converting the methyl ester group into amides, hydrazides, and other functionalities, and subsequently building more complex molecular architectures. google.comnih.gov

Exploration of Biological Activity: A central goal is to screen these newly synthesized derivatives for a wide range of pharmacological activities. Given the known potential of the 1,3,4-thiadiazole core, research focuses on discovering new anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. nih.govnih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Researchers aim to establish clear relationships between the chemical structure of the synthesized derivatives and their biological efficacy. By systematically altering the substituents on the thiadiazole ring and those derived from the carboxylate group, scientists can identify the key molecular features responsible for activity. smolecule.com

Development of Lead Compounds: The ultimate aim is to identify promising "lead compounds" from the synthesized libraries that exhibit high potency and low toxicity. These compounds can then be further optimized in preclinical and clinical development to become new therapeutic drugs. nih.gov

Material Science Applications: Beyond medicine, there is academic interest in exploring the use of 1,3,4-thiadiazole-2-carboxylate esters in material science, for example, in the development of self-organizing materials like liquid crystals. researchgate.net

This focused academic inquiry underscores the importance of this compound as a foundational molecule in the ongoing quest for novel chemical entities with significant scientific and therapeutic value.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c1-8-4(7)3-6-5-2-9-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMNLJCWQVTSFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 1,3,4 Thiadiazole 2 Carboxylate and Its Analogues

Classical and Contemporary Approaches to 1,3,4-Thiadiazole (B1197879) Ring Formation

The construction of the 1,3,4-thiadiazole ring is typically achieved through the cyclization of acyclic precursors containing the requisite nitrogen, carbon, and sulfur atoms. These methods range from classical acid-catalyzed condensations to modern oxidative and multicomponent strategies.

Cyclization Reactions from Acyclic Precursors

The most prevalent strategies for forming the 1,3,4-thiadiazole ring involve the intramolecular cyclization of specifically functionalized open-chain molecules. These precursors are designed to readily undergo ring closure under various reaction conditions.

One of the most fundamental and widely used methods for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles proceeds through the cyclization of thiosemicarbazide (B42300) or its derivatives. sbq.org.brresearchgate.net The general approach involves the acylation of a thiosemicarbazide with a carboxylic acid, acid chloride, or ester, followed by a dehydrative cyclization of the resulting acylthiosemicarbazide intermediate. nih.gov

The mechanism commences with a nucleophilic attack from the unsubstituted nitrogen of the thiosemicarbazide onto the carbonyl carbon of the carboxylic acid (or its derivative). sbq.org.br This is followed by an intramolecular cyclization involving the sulfur atom and subsequent dehydration to yield the aromatic 1,3,4-thiadiazole ring. sbq.org.br A variety of dehydrating agents are employed to facilitate the final ring-closure step, including strong acids like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃). nih.gov More recent procedures have utilized methanesulfonic acid as an effective dehydrating agent, often providing high yields and good purity. nih.gov A one-pot method has also been developed using polyphosphate ester (PPE) as a mild additive for the reaction between a carboxylic acid and thiosemicarbazide, avoiding the need for harsh or toxic reagents. encyclopedia.pubnih.govdntb.gov.ua

Table 1: Examples of Dehydrating Agents in Thiosemicarbazide Cyclization This table is interactive. Click on headers to sort.

| Starting Material (Acylating Agent) | Dehydrating Agent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Sulfuric Acid | 2-Amino-5-substituted-1,3,4-thiadiazole | 35-80 | sbq.org.br |

| Carboxylic Acid | Phosphoric Acid | 2-Amino-5-substituted-1,3,4-thiadiazole | 30-50 | sbq.org.br |

| Aromatic Carboxylic Acids | Phosphorus Oxychloride (POCl₃) | 2-Amino-5-aryl-1,3,4-thiadiazole | Not specified | researchgate.net |

| Carboxylic Acid | Polyphosphate Ester (PPE) | 2-Amino-5-substituted-1,3,4-thiadiazole | Not specified | encyclopedia.pubnih.gov |

Hydrazinodithioformates, also known as dithiocarbazates, serve as valuable precursors for the 1,3,4-thiadiazole ring. sbq.org.br These compounds can be synthesized from the reaction of hydrazine (B178648) with carbon disulfide. sbq.org.br In a subsequent step, the dithiocarbazate derivative can react with other reagents to form the thiadiazole ring. For instance, the reaction of methyl hydrazinecarbodithioate with a hydrazonoyl bromide in ethanol (B145695) has been used to synthesize 3-phenyl-5-(2-hydroxyphenyl)-1,3,4-thiadiazol-2-(3-amino)-imine through the elimination of hydrogen bromide and methanethiol (B179389). sbq.org.br This pathway provides a versatile route to variously substituted thiadiazoles. sbq.org.brdocumentsdelivered.com

Oxidative cyclization offers an alternative and efficient pathway to 1,3,4-thiadiazoles, typically starting from thiosemicarbazones. Thiosemicarbazones are readily prepared by the condensation of thiosemicarbazide with aldehydes or ketones. The subsequent oxidative ring-closure forges the S-N bond to form the stable aromatic thiadiazole ring.

A variety of oxidizing agents have been successfully employed for this transformation. Ferric chloride (FeCl₃) is a commonly used reagent for this purpose. sbq.org.br Other oxidizing systems include molecular iodine (I₂), which facilitates the condensation of thiosemicarbazide with aldehydes followed by oxidative C-S bond formation in a transition-metal-free process. organic-chemistry.org

Table 2: Oxidizing Agents for Thiosemicarbazone Cyclization This table is interactive. Click on headers to sort.

| Substrate | Oxidizing Agent | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aldehyde Thiosemicarbazones | Ferric Chloride (FeCl₃) | Alcoholic solution | 2-Amino-5-aryl-1,3,4-thiadiazole | 44-91 | sbq.org.br |

| Thiosemicarbazone | Ferric Chloride (FeCl₃) / Water | Microwave (200W) / Ultrasound (50W), 3 min | 2-Amino-5-aryl-1,3,4-thiadiazole | 73-90 | sbq.org.br |

| Thiosemicarbazide + Aldehyde | Iodine (I₂) | Not specified | 2-Amino-substituted-1,3,4-thiadiazole | Not specified | organic-chemistry.org |

| 2-Aryl-thiosemicarbazones | Ammonium Ferric Sulfate | Not specified | 1,3,4-Thiadiazoles | 77-85 | sbq.org.br |

Multicomponent Reaction Strategies in Thiadiazole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, represent a highly efficient approach in modern organic synthesis. While many MCRs add complexity to a pre-existing thiadiazole ring, strategies that construct the core heterocycle are of significant interest. nih.gov For instance, recent advances have focused on using thiosemicarbazide as a key building block in MCRs to generate diverse heterocyclic compounds, including thiadiazole derivatives. researchgate.net These one-pot procedures offer advantages in terms of operational simplicity, reduced waste, and the ability to rapidly generate libraries of complex molecules from simple precursors.

Targeted Synthesis of Methyl 1,3,4-Thiadiazole-2-carboxylate

The synthesis of 1,3,4-thiadiazoles bearing a carboxylate ester group at the 2-position, such as this compound, has been described as challenging, leading to this family of compounds being relatively elusive. rsc.org However, a novel and reproducible methodology has been developed specifically for the preparation of 1,3,4-thiadiazole-2-carboxylate esters. rsc.orgtandfonline.comresearchgate.net

This key strategy involves the chemoselective ring closure of a tricarbonyl precursor, specifically an ethyl oxalyl diazane, using Lawesson's reagent. tandfonline.comresearchgate.net The synthesis begins with the reaction of a hydrazide with ethyl oxalyl chloride to form the acyclic tricarbonyl precursor. tandfonline.com Subsequent treatment of this intermediate with Lawesson's reagent at room temperature efficiently induces cyclization to furnish the desired 1,3,4-thiadiazole-2-carboxylate ester in excellent yield. tandfonline.com

A similar approach has been documented for the synthesis of the related compound, Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate. chemicalbook.com In this procedure, the precursor ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate is treated with Lawesson's reagent in tetrahydrofuran (B95107) at 75°C to yield the target thiadiazole. chemicalbook.com By analogy, the targeted synthesis of this compound would proceed from a corresponding methyl ester precursor, such as methyl 2-(2-acylhydrazinyl)-2-oxoacetate, via cyclization with a thionating agent like Lawesson's reagent.

Esterification and Functionalization of the Carboxylic Acid Precursor

The synthesis of this compound can be achieved through the direct esterification of its carboxylic acid precursor, 1,3,4-thiadiazole-2-carboxylic acid. A common and well-established method for this transformation is the Fischer esterification. This reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, methanol is often used in large excess as the solvent. masterorganicchemistry.com

The mechanism of the Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com Methanol then adds to the carbonyl carbon, forming a tetrahedral intermediate. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting protonated ester yields the final product, this compound, and regenerates the acid catalyst. masterorganicchemistry.com

Specific Routes Incorporating the Methyl Ester Group

An alternative to the post-synthesis modification of the carboxylic acid is the incorporation of the methyl ester functionality during the construction of the 1,3,4-thiadiazole ring itself. A notable example is the synthesis of a closely related analogue, ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate. This method involves the reaction of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate with Lawesson's reagent in tetrahydrofuran (THF) at elevated temperatures. chemicalbook.com The Lawesson's reagent serves as a thionating agent, facilitating the cyclization to form the thiadiazole ring with the ethyl ester group already in place. chemicalbook.com The final product is then purified using column chromatography. chemicalbook.com

This approach highlights a versatile strategy where the ester group is an integral part of the starting materials, thereby avoiding a separate esterification step.

Alternative Synthetic Pathways to the Carboxylate Derivative

Beyond the direct esterification and precursor-integrated methods, alternative synthetic pathways can provide access to 1,3,4-thiadiazole carboxylate derivatives. One such approach involves the reaction of methyl 2-[3-(pentyloxy)benzylidene]hydrazine-1-carbodithioate with hydrazonoyl chlorides in an ethanolic solution under thermal conditions. acs.org This reaction, which can be catalyzed by a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO), leads to the formation of 4,5-dihydro connectjournals.comnih.govnih.govthiadiazole derivatives. acs.org The mechanism is proposed to involve the formation of a thiolate anion, which then undergoes nucleophilic displacement of the chlorine atom from the hydrazonoyl chloride, followed by intramolecular cyclization and elimination of methanethiol to yield the final thiadiazole product. acs.org

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like 1,3,4-thiadiazoles, aiming to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of 1,3,4-thiadiazole derivatives, microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating methods. masterorganicchemistry.comchemicalbook.com For instance, the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles from the reaction of substituted aryl acids with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can be efficiently carried out under microwave irradiation. google.com This method offers the advantages of high yields, shorter reaction times, and milder reaction conditions. google.com While a specific protocol for this compound is not detailed, the general success of this technique for analogous compounds suggests its potential applicability.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Derivatives

| Derivative | Method | Reaction Time | Yield | Reference |

| 2-Amino-5-aryl-1,3,4-thiadiazoles | Microwave | Minutes | High | google.com |

| Thiadiazolo-pyrimidine derivatives | Microwave | Not specified | Not specified | chemicalbook.com |

| 1,3,4-Thiadiazole Schiff bases | Conventional | Hours | Lower | masterorganicchemistry.com |

| 1,3,4-Thiadiazole Schiff bases | Microwave | Shorter | High | masterorganicchemistry.com |

Solvent-Free Methodologies for Enhanced Efficiency

Solvent-free or solid-phase synthesis presents another green chemistry approach that minimizes the use of volatile and often toxic organic solvents. The synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives has been successfully achieved under solvent-free conditions by heating a mixture of an aromatic carboxylic acid and thiosemicarbazide. derpharmachemica.com This method is not only environmentally friendly but can also lead to high yields and simplified work-up procedures. The reaction between diacylhydrazines and Lawesson's reagent can also be carried out under solvent-free and microwave conditions to afford 1,3,4-thiadiazoles in high yields with short reaction times. bu.edu.eg

Table 2: Examples of Solvent-Free Synthesis of 1,3,4-Thiadiazole Derivatives

| Starting Materials | Conditions | Product | Yield | Reference |

| Aromatic carboxylic acid, Thiosemicarbazide | Heating | 2-Amino-1,3,4-thiadiazole | Not specified | derpharmachemica.com |

| Diacylhydrazines, Lawesson's reagent | Microwave, Solvent-free | 2,5-Disubstituted 1,3,4-thiadiazole | High | bu.edu.eg |

Chemical Reactivity and Derivatization Strategies of Methyl 1,3,4 Thiadiazole 2 Carboxylate

Transformations at the Carboxylate Moiety of Methyl 1,3,4-Thiadiazole-2-carboxylate

The methyl ester group at the C2 position is amenable to several classical transformations, providing access to key functional groups such as carboxylic acids, amides, and hydrazides, which are pivotal for further derivatization.

The hydrolysis of the methyl ester to its corresponding carboxylic acid is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis, typically using alkali metal hydroxides like sodium hydroxide or lithium hydroxide in an aqueous or mixed aqueous-organic solvent system, proceeds via a nucleophilic acyl substitution mechanism. The resulting carboxylate salt is subsequently protonated with acid to yield the final carboxylic acid.

Acid-catalyzed hydrolysis is also effective and involves the protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. This process is reversible and typically requires heating to proceed to completion. The resulting 1,3,4-thiadiazole-2-carboxylic acid is a crucial building block for synthesizing other derivatives through reactions characteristic of carboxylic acids. tandfonline.com

Table 1: General Conditions for Hydrolysis of this compound

| Catalyst Type | Reagents | Typical Solvent | Product |

|---|---|---|---|

| Base-catalyzed | NaOH, KOH, or LiOH | Water, Methanol (B129727)/Water, THF/Water | 1,3,4-Thiadiazole-2-carboxylate salt |

Transesterification is a useful method for converting this compound into other esters. This process involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. organic-chemistry.org The reaction is an equilibrium process, and to drive it toward the desired product, the reactant alcohol is often used in large excess or the methanol by-product is removed as it forms.

This strategy allows for the introduction of various alkyl or aryl groups, thereby modifying the steric and electronic properties of the ester moiety. For instance, reaction with long-chain alcohols can increase lipophilicity, while reaction with functionalized alcohols can introduce new reactive handles for subsequent chemical modifications.

Table 2: Examples of Transesterification Reactions

| Reactant Alcohol | Catalyst | Potential Product |

|---|---|---|

| Ethanol (B145695) | H₂SO₄ (catalytic) | Ethyl 1,3,4-thiadiazole-2-carboxylate |

| Propan-2-ol | Sodium isopropoxide | Isopropyl 1,3,4-thiadiazole-2-carboxylate |

The carboxylate moiety readily undergoes aminolysis and hydrazinolysis to form amides and hydrazides, respectively. These derivatives are particularly valuable as they serve as versatile intermediates for constructing a wide array of bioactive molecules.

Amidation: The reaction of this compound with primary or secondary amines yields the corresponding N-substituted amides. The reaction can be performed by heating the ester with the amine, sometimes in the presence of a catalyst. The resulting amides are stable functional groups and are often found in pharmacologically active compounds.

Hydrazide Formation: The synthesis of 1,3,4-thiadiazole-2-carbohydrazide (B2662192) is accomplished by reacting the methyl ester with hydrazine (B178648) hydrate (N₂H₄·H₂O), typically in an alcoholic solvent like ethanol or methanol. mdpi.commdpi.com The reaction is usually efficient and proceeds under mild conditions, often with heating under reflux. The resulting hydrazide is a key synthon, as the hydrazide moiety can react with a variety of electrophiles, such as aldehydes, ketones, and isothiocyanates, to generate hydrazones and thiosemicarbazides, which can be cyclized to form other heterocyclic systems. mdpi.com

Functionalization and Substitution Reactions on the 1,3,4-Thiadiazole (B1197879) Ring System

The 1,3,4-thiadiazole ring is an electron-deficient aromatic system. chemicalbook.com This electronic nature dictates its reactivity towards electrophilic and nucleophilic reagents.

Direct electrophilic substitution on the carbon atoms of the 1,3,4-thiadiazole ring is generally difficult. sci-hub.stdocksci.com The ring's two nitrogen atoms exert a strong electron-withdrawing inductive effect, which deactivates the C2 and C5 positions towards attack by electrophiles. chemicalbook.com The presence of the electron-withdrawing methyl carboxylate group at the C2 position further deactivates the ring, making electrophilic substitution at the C5 position particularly challenging.

Reactions such as nitration, sulfonation, and Friedel-Crafts acylation are generally not feasible on the unsubstituted 1,3,4-thiadiazole ring and are even less likely on this electron-poor derivative. nih.gov However, halogenation (e.g., bromination) can sometimes be achieved under forcing conditions, or if the ring is substituted with a strong electron-donating group like an amino group. sci-hub.stnih.gov Electrophilic attack is more likely to occur on the ring nitrogen atoms, leading to quaternization (N-alkylation or N-acylation). chemicalbook.comresearchgate.net

In contrast to its inertness towards electrophiles, the 1,3,4-thiadiazole ring is highly susceptible to nucleophilic substitution, provided a suitable leaving group is present at the C2 or C5 position. chemicalbook.combu.edu.eg The electron-deficient nature of these carbon atoms facilitates attack by nucleophiles.

While this compound itself does not have a leaving group on the ring, it is a precursor to compounds that do. For example, the corresponding 1,3,4-thiadiazole-2-carboxylic acid can be converted into derivatives like 2-halo-1,3,4-thiadiazoles. These halogenated thiadiazoles are highly reactive intermediates. The halogen atom can be readily displaced by a variety of nucleophiles, including:

Amines: Reaction with primary or secondary amines (including cyclic amines like piperidine or morpholine) yields 2-amino-1,3,4-thiadiazole (B1665364) derivatives. sci-hub.st

Thiols: Thiolates can displace the halide to form 2-thioether-substituted thiadiazoles.

Hydrazine: Reaction with hydrazine can produce 2-hydrazinyl-1,3,4-thiadiazoles. docksci.com

This reactivity makes nucleophilic displacement a cornerstone strategy for the functionalization of the 1,3,4-thiadiazole scaffold, allowing for the introduction of diverse substituents at the C2 or C5 position.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3,4-Thiadiazole-2-carboxylic Acid |

| Sodium hydroxide |

| Lithium hydroxide |

| 1,3,4-Thiadiazole-2-carboxylate |

| Hydrochloric acid |

| Sulfuric acid |

| Ethanol |

| Ethyl 1,3,4-thiadiazole-2-carboxylate |

| Propan-2-ol |

| Sodium isopropoxide |

| Isopropyl 1,3,4-thiadiazole-2-carboxylate |

| Benzyl alcohol |

| Titanium(IV) isopropoxide |

| Benzyl 1,3,4-thiadiazole-2-carboxylate |

| 1,3,4-Thiadiazole-2-carbohydrazide |

| Hydrazine hydrate |

| Methanol |

| Piperidine |

| Morpholine |

| 2-Halo-1,3,4-thiadiazoles |

| 2-Amino-1,3,4-thiadiazole |

Modifications at the Methyl Group (e.g., radical reactions)

Direct radical reactions on the methyl group of this compound are not commonly reported, as the ester functionality is generally not susceptible to direct radical abstraction. However, the methyl group on a thiadiazole ring can exhibit reactivity akin to that of a methyl group on a picoline molecule, suggesting some potential for reactivity under specific conditions bu.edu.eg.

A more viable strategy for involving this position in radical reactions is through the conversion of the carboxylate into a redox-active ester, such as an N-hydroxyphthalimide (NHPI) ester or a Barton ester. These derivatives are designed to be precursors for alkyl radicals via decarboxylation. Upon activation with light, heat, or a transition metal catalyst, these redox-active esters can undergo fragmentation to generate a radical at the C2 position of the thiadiazole ring, which can then participate in various cross-coupling reactions nih.govbeilstein-journals.org. This indirect approach allows the functionalization at the position of the original carboxyl group, expanding the synthetic possibilities beyond traditional ester chemistry.

Synthesis of Hybrid Molecules and Fused Heterocyclic Systems

This compound serves as a valuable precursor for the synthesis of more complex molecular architectures. A common and effective strategy involves its initial conversion into more reactive intermediates, such as 1,3,4-thiadiazole-2-carbohydrazide or 2-amino-1,3,4-thiadiazoles. These intermediates are then used in subsequent cyclization and conjugation reactions.

Formation of Thiadiazole-Imidazole Conjugates

The synthesis of molecules containing both thiadiazole and imidazole rings often proceeds through the versatile intermediate, 1,3,4-thiadiazole-2-carbohydrazide. This carbohydrazide can be prepared from this compound via reaction with hydrazine hydrate researchgate.net. The resulting hydrazide is then reacted with various reagents to construct the imidazole ring. For instance, N-substituted 2-amino-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazole has been synthesized from a 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide intermediate, demonstrating the utility of the hydrazide group in forming the thiadiazole ring, a pathway that can be reversed conceptually for derivatization researchgate.net.

Construction of Thiadiazole-Triazole Hybrid Structures

Hybrid molecules incorporating both 1,3,4-thiadiazole and 1,2,3-triazole moieties are of significant interest. The synthesis of these structures can be achieved from derivatives of this compound. One notable method involves the reaction of alkylidenehydrazinecarbodithioates with hydrazonoyl halides. This reaction has been used to produce complex molecules like ethyl 5-((1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)-hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate mdpi.comresearchgate.net. This demonstrates that the C2-carboxylate group can be maintained while constructing the triazole-thiadiazole hybrid system. Another powerful technique is the "click reaction," which typically involves the copper-catalyzed cycloaddition of an azide and an alkyne to form the triazole ring researchgate.net. The carboxylate group of the starting material can be converted into either an azide or an alkyne-containing functionality to participate in such conjugations.

Synthesis of Imidazo[2,1-b]-1,3,4-thiadiazole Derivatives

The fused heterocyclic system, imidazo[2,1-b] researchgate.netnih.govsci-hub.stthiadiazole, is a prominent scaffold in medicinal chemistry. The most prevalent synthetic route to this system involves the cyclization of a 2-amino-1,3,4-thiadiazole derivative with an α-haloketone, such as a phenacyl bromide, in a solvent like ethanol researchgate.netresearchgate.net.

To utilize this compound for this purpose, it must first be converted into a 2-amino-1,3,4-thiadiazole. This can be achieved in a two-step process:

Saponification of the methyl ester to the corresponding carboxylic acid.

Reaction of the carboxylic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid to yield the 2-amino-5-substituted-1,3,4-thiadiazole nih.govmdpi.comrsc.org.

Once the 2-amino-thiadiazole intermediate is formed, its reaction with various phenacyl bromides leads to the formation of the desired fused imidazo[2,1-b]-1,3,4-thiadiazole derivatives nih.govresearchgate.net. This multi-step derivatization strategy highlights the utility of the starting ester as a synthon for more complex fused systems.

Table 1: Representative Synthesis of Imidazo[2,1-b] researchgate.netnih.govsci-hub.stthiadiazoles from 2-Amino-1,3,4-thiadiazoles

| 2-Amino-thiadiazole Precursor | α-Haloketone | Solvent | Conditions | Product | Reference |

| 2-Amino-5-aryl-1,3,4-thiadiazole | Phenacyl bromide | Ethanol | Reflux | 2,6-Diaryl-imidazo[2,1-b] researchgate.netnih.govsci-hub.stthiadiazole | researchgate.net |

| 2-Amino-5-(2-aryl-2H-1,2,3-triazol-4-yl)-1,3,4-thiadiazole | p-Substituted phenacyl bromides | Dry Ethanol | Reflux | 6-Aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazole | nih.gov |

Development of Bis-Thiadiazole Frameworks

The construction of molecules containing multiple thiadiazole rings, or bis-thiadiazole frameworks, can be achieved through several synthetic strategies. One common approach involves using symmetrical starting materials that can be cyclized to form two thiadiazole rings simultaneously. For example, 2,5-dimercapto-1,3,4-thiadiazole (B142945) can be derivatized on both sulfur atoms to eventually build more complex structures, including tris-thiadiazole systems nih.gov.

Another powerful method is the use of modern cross-coupling reactions. For instance, Suzuki cross-coupling has been employed to synthesize 2,5-bis(4-heteroarylphenyl)-1,3,4-thiadiazoles starting from 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole and appropriate boronic acids researchgate.net. To apply this strategy starting from this compound, the carboxylate group would need to be converted into a suitable functional group for coupling, such as a halide or a boronic ester. This functional group transformation allows the thiadiazole unit to be linked to another thiadiazole moiety, either directly or through a linker.

Structure-Reactivity Relationship (SRR) Studies of this compound Analogues

The reactivity of the 1,3,4-thiadiazole ring is dictated by its distinct electronic properties. The ring is aromatic, planar, and electron-deficient due to the presence of two electronegative nitrogen atoms and a sulfur atom chemicalbook.com. This electron deficiency makes the carbon atoms at the C2 and C5 positions susceptible to nucleophilic attack, while rendering the ring generally inert to electrophilic substitution chemicalbook.comnih.gov.

The substituent at the C2 position, in this case, a methyl carboxylate group, significantly influences the ring's reactivity. The ester group is electron-withdrawing, which further deactivates the ring towards electrophiles but can activate it for certain nucleophilic reactions. Structure-reactivity relationship (SRR) studies on various 1,3,4-thiadiazole analogues have provided insights into how different substituents modulate their chemical and biological properties.

For example, in studies of thiadiazole derivatives as human adenosine A₃ receptor antagonists, the nature and position of substituents on the thiadiazole and adjacent phenyl rings were found to be critical for binding affinity and selectivity nih.gov. Modifications of an amino group on the thiadiazole ring with different acyl groups led to significant variations in biological activity, demonstrating the electronic and steric influence of substituents at this position nih.gov.

Computational studies have further elucidated these relationships by quantifying the electronic effects of substituents. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are correlated with the molecule's reactivity cyberleninka.ru. A lower LUMO energy, often found in thiadiazoles with electron-withdrawing substituents, indicates a higher susceptibility to nucleophilic attack and enhanced stability toward n-doping in polymeric systems acs.org. Conversely, electron-donating groups raise the HOMO energy, making the molecule a better electron donor researchcommons.org. These computational findings align with experimental observations and are crucial for designing analogues of this compound with tailored reactivity for applications in materials science and medicinal chemistry cyberleninka.ruresearchcommons.org.

Table 2: Influence of Substituents on the Electronic Properties and Reactivity of the 1,3,4-Thiadiazole Ring

| Substituent Type | Effect on Ring Electronics | Impact on HOMO/LUMO | Consequence for Reactivity | Reference |

| Electron-Withdrawing (e.g., -COOCH₃, -NO₂) | Increases electron deficiency | Lowers LUMO energy | Enhances susceptibility to nucleophilic attack; increases stability to n-doping | acs.org |

| Electron-Donating (e.g., -NH₂, -OR) | Decreases electron deficiency | Raises HOMO energy | Facilitates electrophilic attack (if any); makes the molecule a better electron donor | chemicalbook.comresearchcommons.org |

| Halogens (e.g., -Cl, -Br) | Inductively withdrawing, mesomerically donating | Modulates HOMO/LUMO levels | Can serve as leaving groups in nucleophilic substitution; modifies biological affinity | nih.govnih.gov |

| Aromatic Rings (e.g., -Phenyl) | Can be donating or withdrawing depending on its own substituents | Affects overall conjugation and planarity | Influences intermolecular interactions (e.g., π-π stacking) and receptor binding | nih.gov |

Electronic and Steric Effects of Substituents on Reaction Pathways

The reactivity of this compound is significantly modulated by the electronic and steric nature of substituents, particularly at the C5 position. The electron-withdrawing character of the 1,3,4-thiadiazole ring, compounded by the methyl carboxylate group, activates the ring towards nucleophilic substitution, especially at the C5 position if a suitable leaving group is present.

Electronic Effects:

The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the C5 position can either decrease or increase the reactivity of the thiadiazole ring and the methyl carboxylate group.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or other haloalkyl groups at the C5 position further decrease the electron density of the thiadiazole ring. This enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. For instance, the presence of a strong EWG would facilitate the displacement of a leaving group at the C5 position. Furthermore, an EWG at C5 would increase the partial positive charge on the carbonyl carbon of the methyl carboxylate group, making it more reactive towards nucleophiles like amines or hydrazines, leading to the formation of amides or hydrazides.

The following table summarizes the expected influence of various substituents at the C5 position on the reactivity of this compound.

| Substituent at C5 | Electronic Effect | Impact on Ring Reactivity towards Nucleophiles | Impact on Ester Reactivity towards Nucleophiles |

| -NO₂ | Electron-Withdrawing | Increase | Increase |

| -Cl | Electron-Withdrawing | Increase | Increase |

| -H | Neutral | Baseline | Baseline |

| -CH₃ | Electron-Donating | Decrease | Decrease |

| -NH₂ | Electron-Donating | Decrease | Decrease |

Steric Effects:

The size of the substituent at the C5 position can play a crucial role in determining the reaction pathway by sterically hindering the approach of a nucleophile or electrophile.

Bulky Substituents: Large groups, such as a tert-butyl or a phenyl group, at the C5 position can impede reactions at both the adjacent ring nitrogen (N4) and the C5 carbon itself. This steric hindrance can influence the regioselectivity of reactions. For example, in reactions involving alkylation of the ring nitrogens, a bulky C5 substituent might favor alkylation at the more accessible N3 position. Similarly, nucleophilic attack on the ester carbonyl could be slowed down by a sterically demanding group at C5.

Linear vs. Branched Substituents: Linear alkyl chains at the C5 position would exert less steric hindrance compared to branched isomers of the same molecular weight, allowing for easier access of reagents to the reactive centers of the molecule.

Conformational Analysis and its Influence on Chemical Behavior

The conformation of this compound, particularly the orientation of the methyl carboxylate group relative to the thiadiazole ring, is a key determinant of its chemical behavior. The molecule is generally expected to be planar, which maximizes π-conjugation between the ester group and the aromatic ring.

The rotational barrier around the C2-C(O) single bond determines the preferred conformation. Two primary planar conformations can be envisioned: one where the carbonyl oxygen is syn-periplanar to the N3 atom of the ring, and another where it is anti-periplanar. Computational studies on related 1,3,4-thiadiazole derivatives suggest that the syn-periplanar conformation is often energetically favored due to stabilizing interactions, such as dipole-dipole interactions or weak intramolecular hydrogen bonds if a suitable donor is present on a C5 substituent.

The conformation of the methyl carboxylate group has a direct impact on the accessibility of the carbonyl carbon to incoming nucleophiles. In the more sterically crowded conformation, the reaction rate for nucleophilic acyl substitution might be reduced.

Furthermore, the presence of a substituent at the C5 position can influence the preferred conformation of the C2-ester group through steric repulsion or electronic interactions. For example, a large substituent at C5 could destabilize one of the planar conformations of the ester, leading to a preference for the other or even a non-planar arrangement. This, in turn, would affect the reactivity of the ester.

The planarity of the molecule as a whole is also crucial for its interaction with biological targets, as a planar structure can facilitate intercalation with DNA or fit into the active sites of enzymes. Any conformational changes induced by bulky substituents could, therefore, have significant implications for its biological activity.

Advanced Spectroscopic and Structural Characterization of Methyl 1,3,4 Thiadiazole 2 Carboxylate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the atomic connectivity and chemical environment within a molecule. For derivatives of 1,3,4-thiadiazole (B1197879), NMR provides definitive evidence for their structural confirmation and the elucidation of their carbon framework.

Proton NMR (¹H-NMR) for Structural Confirmation

Proton NMR (¹H-NMR) spectroscopy confirms the presence of specific proton environments in a molecule. In the case of Methyl 1,3,4-thiadiazole-2-carboxylate and its analogues, the key signals are those corresponding to the methyl ester group and any substituents on the thiadiazole ring.

For a typical 5-methyl-1,3,4-thiadiazole derivative, the methyl group attached to the ring (at C5) generally appears as a singlet in the aliphatic region of the spectrum. For instance, in 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole, the methyl protons (CH₃) resonate as a singlet at approximately δ 2.7 ppm. mdpi.com Similarly, in another study, the methyl protons of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) derivatives were also observed as a singlet around δ 2.7 ppm. mdpi.com The methyl protons of the carboxylate ester group (-COOCH₃) would be expected to appear as a singlet further downfield, typically in the range of δ 3.8-4.0 ppm, due to the deshielding effect of the adjacent oxygen atom.

In analogues where an aromatic ring is attached to the thiadiazole core, the aromatic protons produce signals in the range of δ 7.2–8.3 ppm, with their multiplicity and coupling constants providing information about the substitution pattern on the aromatic ring. dergipark.org.tr

Table 1: Representative ¹H-NMR Data for 1,3,4-Thiadiazole Analogues

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| 2-((2-chloroethyl)thio)-5-methyl-1,3,4-thiadiazole mdpi.com | Ring-CH₃ | ~2.7 | Singlet |

| 5-(1-Methyl-2-phenylethenyl)-N-aryl-1,3,4-thiadiazol-2-amine dergipark.org.tr | Aromatic-H | 7.23 - 8.27 | Multiplet |

| 2-Amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole mdpi.com | NH₂ | 7.35 | Singlet |

| 2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole nih.gov | Phenolic-OH | 10.91, 9.84 | Singlet (broad) |

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C-NMR) spectroscopy is vital for determining the carbon framework of a molecule. For this compound, the most characteristic signals are those of the two carbon atoms within the thiadiazole ring (C2 and C5) and the carbonyl carbon of the ester group.

The chemical shifts of the thiadiazole ring carbons are highly deshielded due to the presence of electronegative nitrogen and sulfur atoms and the aromatic nature of the ring. Typically, C2 and C5 resonate in the region of δ 160–180 ppm. dergipark.org.trmdpi.com For example, in a series of 2-amino-5-aryl-1,3,4-thiadiazoles, the C2 and C5 carbons were observed at approximately 164–166 ppm and 178–181 ppm, respectively. mdpi.com In 2-(ω-haloalkylthio)-5-methyl-1,3,4-thiadiazole derivatives, the C2 and C5 carbons appear around δ 161-165 ppm and δ 165-167 ppm, respectively. mdpi.com The carbonyl carbon of the methyl carboxylate group is expected to appear in a similar downfield region, typically around δ 160-170 ppm. The methyl carbon of the ester group will produce a signal in the upfield region, usually around δ 50-55 ppm.

Table 2: Representative ¹³C-NMR Data for 1,3,4-Thiadiazole Analogues

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

| 2-(ω-Haloalkylthio)-5-methyl-1,3,4-thiadiazole Derivatives mdpi.com | Ring-C2 | 161.33 - 164.93 |

| 2-(ω-Haloalkylthio)-5-methyl-1,3,4-thiadiazole Derivatives mdpi.com | Ring-C5 | 165.10 - 166.91 |

| 5-(1-Methyl-2-phenylethenyl)-N-aryl-1,3,4-thiadiazol-2-amines dergipark.org.tr | Ring-C2 (C10) | 159.56 - 162.90 |

| 5-(1-Methyl-2-phenylethenyl)-N-aryl-1,3,4-thiadiazol-2-amines dergipark.org.tr | Ring-C5 (C11) | 163.77 - 169.01 |

| 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives mdpi.com | Ring-C2 | 164 - 166 |

| 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives mdpi.com | Ring-C5 | 178 - 181 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

For more complex analogues, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish definitive structural assignments. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace proton-proton connectivity within substituent groups attached to the thiadiazole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. mdpi.comresearchgate.net This is crucial for unambiguously assigning the signals of protonated carbons, such as the methyl group of the ester and any carbons in alkyl or aryl substituents.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. mdpi.comnih.govresearchgate.netsemanticscholar.org This technique is particularly powerful for piecing together the molecular structure. For instance, an HMBC experiment on this compound would show a correlation between the methyl protons of the ester group and the carbonyl carbon, as well as the C2 carbon of the thiadiazole ring, confirming the attachment of the carboxylate group to the ring.

The combined use of these 2D techniques allows for the complete and confident assignment of all ¹H and ¹³C NMR signals, even in structurally complex thiadiazole derivatives. nih.govsemanticscholar.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent method for identifying the functional groups present in a compound. For this compound, the key absorptions would be from the C=O of the ester, the C-O single bond, and the vibrations of the thiadiazole ring itself.

C=O Stretching: The carbonyl group of the ester is expected to show a strong, sharp absorption band in the region of 1720-1750 cm⁻¹. Studies on related thiadiazole derivatives containing ester functionalities have reported C=O stretching vibrations in this range. nih.gov

C-N and C=N Stretching: The thiadiazole ring exhibits characteristic stretching vibrations for C=N and C-N bonds, typically in the 1500-1650 cm⁻¹ region. sid.ir

C-S Stretching: Vibrations involving the C-S bond within the heterocyclic ring are generally observed in the fingerprint region, often around 600-800 cm⁻¹. mdpi.com

C-O Stretching: The C-O single bond of the ester group will produce a strong absorption band in the 1100-1300 cm⁻¹ range.

Table 3: Typical IR Absorption Frequencies for 1,3,4-Thiadiazole Derivatives

| Functional Group / Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1720 - 1750 |

| C=N (Ring) | Stretching | 1620 - 1680 sid.ir |

| C=C (Aromatic) | Stretching | 1500 - 1580 sid.ir |

| C-O (Ester) | Stretching | 1100 - 1300 |

| C-S-C (Ring) | Stretching | 600 - 800 mdpi.comsid.ir |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would be observed, confirming its molecular weight. The fragmentation of 1,3,4-thiadiazole derivatives often involves characteristic losses. A common fragmentation pathway for thiadiazoles is the elimination of a molecule of nitrogen (N₂). rsc.org Other typical fragmentations for the target compound would include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the molecular ion.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule and its fragments. This technique is essential for confirming the molecular formula of a newly synthesized compound. For example, in the characterization of 2-(ω-bromoalkylthio)-5-methyl-1,3,4-thiadiazole, HRMS was used to confirm the elemental composition. The calculated m/z for the [M+H]⁺ ion (C₇H₁₁BrN₂S₂⁺) was 266.9620, and the experimentally found value was 266.9618, providing unambiguous confirmation of the compound's formula. mdpi.com Similar precision is routinely achieved for other thiadiazole analogues, making HRMS a definitive tool for structural verification. mdpi.com

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Representative 1,3,4-Thiadiazole Analogues

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| 2-(Chloromethylthio)-5-methyl-1,3,4-thiadiazole | [M+H]⁺ | 180.9655 | 180.9655 | mdpi.com |

| 2-(4-Bromobutylthio)-5-methyl-1,3,4-thiadiazole | [M+H]⁺ | 266.9620 | 266.9618 | mdpi.com |

| 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin | [M+H]⁺ | 351.0290 | 351.0287 | mdpi.com |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular geometry, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of closely related 1,3,4-thiadiazole analogues provides significant insight into the structural characteristics of this heterocyclic system.

Studies on various 2,5-disubstituted 1,3,4-thiadiazole derivatives reveal that the thiadiazole ring is typically planar. globethesis.comnih.gov This planarity is a key feature of the heterocyclic core. For instance, the crystal structure of 2-phenyl-5-(2-pyridyl)-1,3,4-thiadiazole shows that the thiadiazole, pyridine, and benzene (B151609) rings are nearly coplanar. globethesis.com Similarly, analysis of 2-amino-5-ethyl-1,3,4-thiadiazol-3-ium salts demonstrates the near-planarity of the thiadiazole ring. iucr.org

The crystallographic data for analogues provide expected bond lengths and angles for the 1,3,4-thiadiazole core. These data serve as a crucial benchmark for validating the structures of new compounds and for computational modeling studies.

Table 1: Representative Crystallographic Data for an Analogue: 8-(1H-indol-2-yl)-5-(p-tolyl)- globethesis.commdpi.comrsc.orgtriazolo[3,4-b] globethesis.comrsc.org20.198.91thiadiazole mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8707(2) |

| b (Å) | 15.9681(4) |

| c (Å) | 11.9798(4) |

| β (°) | 100.283(3) |

| Volume (ų) | 1481.44(7) |

This data illustrates the type of detailed structural information obtained from X-ray diffraction analysis for a complex heterocyclic system containing the thiadiazole motif.

Elemental Analysis (CHNS) for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis is critical in the characterization of newly synthesized compounds, as it provides a direct method to verify the empirical formula. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity.

For this compound, with a molecular formula of C₄H₄N₂O₂S, the theoretical elemental composition can be calculated. This theoretical data serves as the reference standard for experimental verification.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent (%) |

| Carbon | C | 12.011 | 4 | 48.044 | 33.33 |

| Hydrogen | H | 1.008 | 4 | 4.032 | 2.80 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 19.43 |

| Sulfur | S | 32.06 | 1 | 32.06 | 22.24 |

| Oxygen | O | 15.999 | 2 | 31.998 | 22.20 |

| Total | 144.148 | 100.00 |

In the broader research on 1,3,4-thiadiazole analogues, elemental analysis is routinely reported as a cornerstone of compound characterization. For instance, in the synthesis of various 5-[(E)-2-(methoxyphenyl)]vinyl-N-phenyl-1,3,4-thiadiazole-2-amine derivatives, the experimental CHNS values were shown to be in good agreement with the calculated values, confirming their proposed structures. rsc.org Similarly, studies on other novel 1,3,4-thiadiazole series consistently use this method to validate the final products. dergipark.org.trnih.gov This consistent application underscores the technique's importance in synthetic chemistry for confirming that the desired molecular structure has been obtained.

Table 3: Comparison of Calculated vs. Experimental Elemental Analysis for an Analogue rsc.org

| Compound | Formula | Analysis | %C | %H | %N | %S |

| 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4'-nitrophenyl]-1,3,4-thiadiazole-2-amine | C₁₇H₁₄N₄O₃S | Calculated | 57.62 | 3.98 | 15.81 | 9.05 |

| Experimental | 57.45 | 3.83 | 14.91 | 8.78 | ||

| 5-[(E)-2-(4-Methoxyphenyl)]vinyl-N-[4'-methylphenyl]-1,3,4-thiadiazole-2-amine | C₁₈H₁₇N₃OS | Calculated | 66.85 | 5.30 | 12.99 | 9.91 |

| Experimental | 65.97 | 4.89 | 12.51 | 9.93 |

Computational and Theoretical Investigations of Methyl 1,3,4 Thiadiazole 2 Carboxylate and Its Derivatives

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of a molecule. For Methyl 1,3,4-thiadiazole-2-carboxylate, these calculations provide insights into its reactivity, stability, and intermolecular interactions.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity.

For the parent 1,3,4-thiadiazole (B1197879) ring, the HOMO is primarily localized on the sulfur atom with some delocalization over the nitrogen atoms, indicating that this region is prone to electrophilic attack. The LUMO, on the other hand, is distributed over the carbon and nitrogen atoms of the ring. dergipark.org.tr

In the case of 1,3,4-thiadiazole derivatives, the nature and position of substituents significantly influence the energies and distribution of the FMOs. For instance, electron-withdrawing groups like the carboxylate group in this compound are expected to lower both the HOMO and LUMO energy levels, potentially affecting the molecule's reactivity profile.

Table 1: Frontier Molecular Orbital (FMO) Energies of 1,3,4-Thiadiazole and a Representative Derivative (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 1,3,4-Thiadiazole | -6.89 | -0.78 | 6.11 |

| 2-Amino-5-phenyl-1,3,4-thiadiazole | -6.21 | -1.54 | 4.67 |

Note: The data for 2-amino-5-phenyl-1,3,4-thiadiazole is provided as a representative example to illustrate the effect of substitution on the FMO energies. Specific values for this compound would require dedicated computational studies.

The distribution of electron density within a molecule is key to understanding its electrostatic properties and how it interacts with other molecules. Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In 1,3,4-thiadiazole derivatives, the nitrogen atoms of the thiadiazole ring and the oxygen atoms of the carboxylate group are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. Conversely, the hydrogen atoms and the carbon atom of the carbonyl group are likely to be regions of positive electrostatic potential.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for studying the properties of molecules with a good balance of accuracy and computational cost.

DFT calculations are widely used to determine the most stable three-dimensional structure of a molecule by optimizing its geometry to a minimum energy state. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

The presence of the rotatable bond between the thiadiazole ring and the carboxylate group suggests the possibility of different conformers. A conformational energy landscape can be mapped out by systematically rotating this bond and calculating the energy at each step. This analysis helps to identify the most stable conformer(s) and the energy barriers between them. Studies on related substituted 1,3,4-thiadiazoles have demonstrated the importance of conformational analysis in understanding their spectroscopic and electronic properties.

Table 2: Selected Optimized Geometrical Parameters of a 1,3,4-Thiadiazole Derivative (Calculated using DFT/B3LYP)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C2-S1 | 1.73 |

| N3-N4 | 1.38 |

| C5-N4 | 1.31 |

| C2-N3-N4 | 112.5 |

| S1-C2-N3 | 114.2 |

Note: The data presented is for a representative 1,3,4-thiadiazole derivative. Specific values for this compound would vary.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By analyzing the vibrational modes, a detailed assignment of the experimental spectral bands can be made. This is a powerful tool for structural elucidation and for understanding the intramolecular dynamics.

For this compound, key vibrational modes would include the C=O stretching of the carboxylate group, the C=N and C-S stretching vibrations of the thiadiazole ring, and the C-H stretching and bending modes of the methyl group and the thiadiazole ring. Theoretical calculations on various 1,3,4-thiadiazole derivatives have shown excellent agreement with experimental vibrational spectra, aiding in the correct assignment of complex spectral features. rdd.edu.iq

Computational chemistry, particularly DFT, can be employed to investigate the mechanisms of chemical reactions. This involves locating the transition state structures and calculating the activation energies for different reaction pathways. Such studies provide valuable insights into the feasibility and selectivity of a reaction.

Molecular Dynamics and Ligand-Interaction Simulations (Methodological Focus)

Computational and theoretical investigations, particularly molecular dynamics (MD) simulations and detailed ligand-interaction analyses, have become indispensable tools for understanding the behavior of "this compound" and its derivatives at an atomic level. These methods provide insights into the dynamic nature of these molecules, their interactions with surrounding environments, and the fundamental forces governing their associations, which are critical for applications in drug design and materials science.

Conformational Flexibility and Dynamic Behavior

Molecular dynamics simulations are frequently employed to explore the conformational landscape and dynamic behavior of 1,3,4-thiadiazole derivatives over time. mdpi.comnih.gov These simulations track the atomic movements of a molecule, providing a detailed picture of its flexibility and stability. For instance, MD simulations conducted over nanosecond timescales can reveal the stability of a ligand's binding pose within a protein's active site, a crucial aspect in drug discovery. researchgate.netnih.gov The root-mean-square deviation (RMSD) of the atomic positions is a key metric used to assess the stability of the molecule's conformation throughout the simulation. researchgate.net Studies on various 1,3,4-thiadiazole derivatives have shown that while the core thiadiazole ring is relatively rigid, the substituents attached to it can exhibit considerable flexibility. mdpi.com

One study on a coumarin-thiadiazole derivative highlighted the conformational flexibility introduced by an –S–CH₂–CH₂–S– bridge connecting the two heterocyclic fragments. This flexibility was quantified by a significant angle (65.65°) between the mean planes of the coumarin (B35378) and 2-methyl-1,3,4-thiadiazole (B8683032) rings. mdpi.com Such flexibility can be critical for a molecule's ability to adapt its shape to fit into a biological target. MD simulations help to characterize these dynamic conformational changes, providing insights that are not apparent from static molecular structures. mdpi.comnih.gov

The dynamic behavior of these compounds is also crucial for understanding their potential as therapeutic agents. For example, simulations have been used to investigate the conformational stability of 1,3,4-thiadiazole derivatives complexed with enzymes like VEGFR-2, providing insights that guide the optimization of these molecules as potential anti-cancer agents. mdpi.com

Solvation Effects and Intermolecular Interactions

The behavior of "this compound" and its analogs in a biological environment is profoundly influenced by their interactions with the surrounding solvent, typically water. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvation effects and the formation of intermolecular interactions such as hydrogen bonds. rsc.org These interactions play a significant role in the solubility, stability, and binding affinity of the compounds.

Computational studies have shown that the nitrogen atoms of the 1,3,4-thiadiazole ring can act as hydrogen bond acceptors, forming interactions with water molecules or with amino acid residues in a protein's active site. rsc.orgnih.gov Similarly, the carbonyl oxygen of the carboxylate group is also a potential hydrogen bond acceptor. These interactions are critical for the stabilization of protein-ligand complexes. rsc.org

Beyond hydrogen bonding, hydrophobic interactions and van der Waals forces also play a crucial role in the intermolecular associations of these compounds. mdpi.com For example, in the context of enzyme inhibition, the hydrophobic parts of a thiadiazole derivative can interact with nonpolar residues in the active site, contributing significantly to the binding affinity. acs.org The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is often used in conjunction with MD simulations to calculate the binding free energies, which can be decomposed to quantify the contributions of different types of intermolecular interactions, including electrostatic, van der Waals, and solvation energies. mdpi.com

Theoretical Studies on Non-Covalent Interactions

Theoretical studies, particularly those employing quantum mechanical methods, provide a deeper understanding of the nature and strength of non-covalent interactions involving 1,3,4-thiadiazole derivatives. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful approach used to analyze the electron density topology and characterize various non-covalent interactions. nih.gov

In a study of adamantane-1,3,4-thiadiazole hybrids, QTAIM analysis was used to characterize intra- and intermolecular interactions. nih.gov This method allows for the quantification of the strength of interactions such as N–H⋯N hydrogen bonds, which were found to be the strongest among the observed non-covalent interactions in the studied crystal structures. nih.gov The analysis also revealed the presence and significance of weaker interactions, such as H–H bonding and C–H⋯N interactions, which play a role in the stabilization of the crystal packing. nih.gov

Other computational techniques like Non-Covalent Interaction (NCI) analysis, Natural Bond Orbital (NBO) analysis, and Symmetry-Adapted Perturbation Theory (SAPT) are also utilized to elucidate the properties of non-covalent interactions. researchgate.net These methods can differentiate between various types of interactions, such as hydrogen bonds, halogen bonds, and van der Waals interactions, and quantify their energetic contributions. nih.govnih.gov For instance, in a bromo-substituted adamantane (B196018) derivative, a Br⋯Br homo-halogen contact was identified as an important stabilizing interaction. nih.gov

Density Functional Theory (DFT) calculations are also widely used to investigate the molecular properties and reactivity of thiadiazole derivatives, which are influenced by non-covalent interactions. jchemlett.com These theoretical approaches are crucial for a rational understanding of the structural and electronic properties of these molecules and for guiding the design of new derivatives with desired interaction profiles.

Emerging Applications and Material Science Contributions of Thiadiazole Based Compounds

Coordination Chemistry and Metal Complexation

The nitrogen and sulfur atoms within the 1,3,4-thiadiazole (B1197879) ring of "Methyl 1,3,4-thiadiazole-2-carboxylate" possess lone pairs of electrons, making them excellent coordination sites for metal ions. nih.gov This ability to act as a ligand is fundamental to its application in coordination chemistry, enabling the formation of complex structures with diverse and tunable properties. The coordination versatility of thiadiazole derivatives is well-documented, with the potential to form complexes with a variety of metal ions, including copper (II) and zinc (II). nih.gov The specific coordination mode can be influenced by the nature of the metal ion and the presence of other functional groups on the thiadiazole ring. nih.gov

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The selection of the organic linker is crucial in determining the structure and, consequently, the properties of the resulting MOF. Thiadiazole-containing ligands are of particular interest in the design of MOFs due to their rigidity, stability, and the presence of multiple coordination sites. mdpi.comrsc.org While research has explored various thiadiazole-based dicarboxylates as linkers for constructing luminescent and photochemically active MOFs, the specific use of "this compound" as a primary ligand in MOF synthesis is an area of emerging exploration. mdpi.comrsc.org The carboxylate group in this compound can act as a coordinating site, while the nitrogen and sulfur atoms of the thiadiazole ring can also participate in binding to metal centers, offering possibilities for the creation of novel MOF architectures with potential applications in gas storage, catalysis, and sensing. rsc.orgtsijournals.com

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, and π-π stacking. The structure of "this compound" contains several features that make it a candidate for the construction of supramolecular assemblies. The aromatic 1,3,4-thiadiazole ring can participate in π-π stacking interactions, a common feature in the self-assembly of heterocyclic compounds. rsc.org Furthermore, the carboxylate group can act as a hydrogen bond acceptor, while the nitrogen atoms in the thiadiazole ring can also participate in hydrogen bonding. These non-covalent interactions can guide the self-assembly of individual molecules into well-ordered, higher-dimensional structures with unique properties and potential applications in areas such as liquid crystals and functional materials. rsc.orgresearchgate.net

Advanced Materials Science Applications

The inherent properties of the 1,3,4-thiadiazole core, such as its thermal stability and chemical robustness, make its derivatives valuable components in a variety of advanced materials.

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are a significant class of synthetic colorants. nih.gov The 1,3,4-thiadiazole ring is a valuable heterocyclic component in the synthesis of azo dyes, often imparting desirable properties to the final product, such as enhanced thermal stability and lightfastness. nih.govrsc.orgchemmethod.com Typically, a 2-amino-1,3,4-thiadiazole (B1665364) derivative is diazotized and then coupled with another aromatic compound to form the azo dye. nih.govchemmethod.com While "this compound" itself is not an amino derivative, it can be conceptually linked to this class of dyes. The resulting thiadiazole-containing azo dyes have shown potential applications not only as traditional colorants but also in high-tech areas like laser dyes and materials for organic light-emitting diodes (OLEDs). mdpi.com

Thiadiazole derivatives have demonstrated significant utility as multifunctional additives in lubricants, acting as anti-wear agents, extreme pressure additives, and antioxidants. researchgate.netlube-media.com The presence of both sulfur and nitrogen atoms allows these compounds to form a protective film on metal surfaces, preventing direct metal-to-metal contact and reducing wear. researchgate.net Specifically, 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD) and its derivatives are well-known for their performance in this regard. lube-media.comresearchgate.net

In the context of corrosion inhibition, the thiadiazole ring plays a crucial role. These compounds can adsorb onto metal surfaces through the heteroatoms, forming a barrier that isolates the metal from corrosive environments. nih.govaspur.rs The effectiveness of thiadiazole derivatives as corrosion inhibitors is influenced by their molecular structure and the nature of the substituents on the ring. aspur.rs The following table presents the inhibition efficiency of some thiadiazole derivatives in acidic media.

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Medium |

|---|---|---|---|

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | 0.005 | 97.1 | 0.5 M H₂SO₄ |

| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | 0.005 | 63.4 | 0.5 M H₂SO₄ |

Data sourced from a study on the dissolution behavior of mild steel in acidic environments. nih.gov

The search for sustainable and high-performance energy storage solutions has led to increased interest in organic electrode materials for rechargeable batteries. Organosulfur compounds, particularly those containing the thiadiazole moiety, are promising candidates for cathode materials in lithium-sulfur and other metal-sulfur batteries. researchgate.netnih.gov The sulfur atoms in the thiadiazole ring and its substituents can undergo reversible redox reactions, enabling the storage and release of electrical energy. Research on 2,5-dimercapto-1,3,4-thiadiazole (DMCT) has shown its potential as a cathode material, with the ability to deliver significant discharge capacities. researchgate.netnih.gov The carboxylate group in "this compound" and its corresponding lithium salt, "Lithium 1,3,4-thiadiazole-2-carboxylate", suggests its potential role in organic battery systems, either as a component of the electrode material or as an additive in the electrolyte. bldpharm.com The electrochemical performance of a related poly(2,5-dimercapto-1,3,4-thiadiazole) composite cathode is summarized in the table below.

| Electrolyte System | Initial Discharge Capacity (mAh g⁻¹) | Capacity after 20 Cycles (mAh g⁻¹) |

|---|---|---|

| TEGDME-based | ~210 | ~120 |

Data based on the electrochemical behavior of a PDMcT/PEDOT composite cathode in a tetra(ethylene glycol) dimethyl ether (TEGDME)-based electrolyte. nih.gov

Development of Conducting Polymers

The 1,3,4-thiadiazole ring is a structural component that has garnered interest in the field of materials science, particularly in the development of conducting polymers. researchgate.net While direct research on the integration of this compound into conducting polymers is not extensively documented, the broader class of thiadiazole derivatives has shown significant promise. These derivatives are utilized in the polymer industry for semiconductors and coatings due to their electrical conductivity. researchgate.net

A notable example involves the use of 2,5-dimercapto-1,3,4-thiadiazole (DMcT), a related compound, in creating advanced cathode materials for electrochemical energy storage. researchgate.netacs.org Researchers have successfully created hybrids of poly(3,4-ethylenedioxythiophene) (PEDOT), a well-known conducting polymer, with DMcT. researchgate.netacs.org These hybrid materials leverage the redox activity of the thiadiazole disulfide/thiolate groups and the electronic conductivity of the PEDOT backbone. acs.org

In these systems, the thiadiazole derivative is not merely a passive component but an active participant in the electrochemical processes. For instance, studies on PEDOT-DMcT-Li dual redox particles have demonstrated their potential as organic cathodes in lithium half-cells. acs.org The electrochemical characterization of these materials, often performed using cyclic voltammetry, reveals the combined pseudocapacitive response of PEDOT and the faradaic processes of the covalently bound DMcT. researchgate.net This dual redox capability is a key area of investigation for enhancing the performance of organic batteries. acs.org